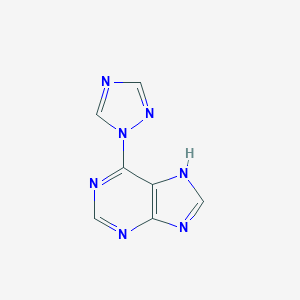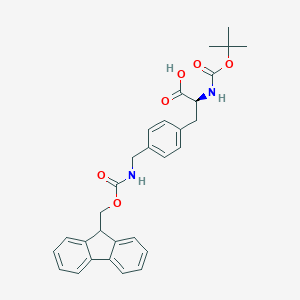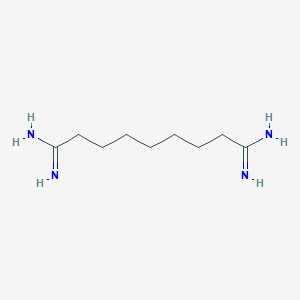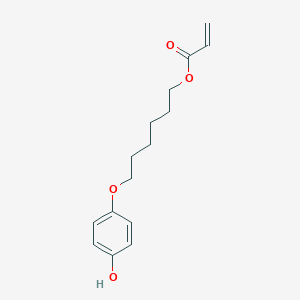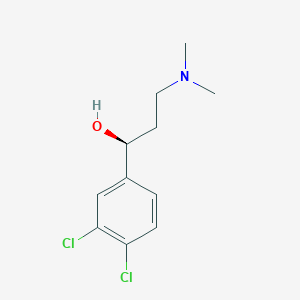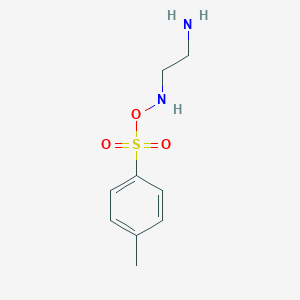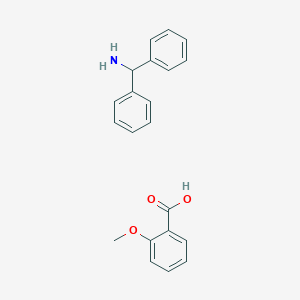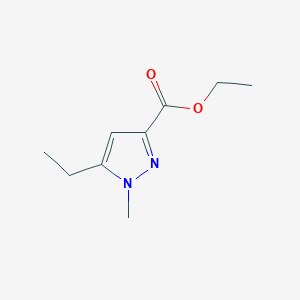
Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, also known as Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazole, einschließlich Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat, haben eine breite Palette an Anwendungen in der medizinischen Chemie . Sie wurden als verschiedene biologische Aktivitäten nachgewiesen, wie z. B. Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Eigenschaften .
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung werden Pyrazole häufig als Gerüste bei der Synthese von bioaktiven Chemikalien eingesetzt . Der Pyrazolkern wird mit verschiedenen Strategien synthetisiert, darunter Mehrkomponentenansatz, dipolare Cycloadditionen und Cyclokondensation von Hydrazin mit einem Carbonylsystem .
Agrochemie
Pyrazole finden auch Anwendungen in der Agrochemie . Sie werden aufgrund ihrer herbiziden Eigenschaften bei der Entwicklung neuer Pestizide und Herbizide eingesetzt .
Koordinationschemie
In der Koordinationschemie werden Pyrazole als Liganden verwendet, um Komplexe mit verschiedenen Metallen zu bilden . Diese Komplexe wurden auf ihre potenziellen Anwendungen in der Katalyse, dem Magnetismus und der Lumineszenz untersucht .
Organometallchemie
Pyrazole werden auch in der Organometallchemie verwendet . <a data-citationid
Safety and Hazards
The safety information for Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate indicates that it is classified as Acute Tox. 4 Oral, with a hazard statement of H302 . The signal word is Warning, and the recommended personal protective equipment includes a dust mask type N95 (US), Eyeshields, and Gloves .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .
Result of Action
As a biochemical reagent, it may have diverse effects depending on the context of its use .
Biochemische Analyse
Biochemical Properties
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate into its corresponding acid form .
Cellular Effects
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic processes, and potential toxicity to vital organs. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis to produce the corresponding acid form. This metabolic conversion can influence metabolic flux and alter metabolite levels within cells. Additionally, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate may interact with cofactors that facilitate its metabolism .
Transport and Distribution
The transport and distribution of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165744-14-9 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
